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Compound of Interest

Compound Name: 4-Chloro-6-propylquinoline

CAS No.: 1156602-03-7

Cat. No.: B2953363

Get Quote

Executive Summary
4-Chloro-6-propylquinoline (CAS: 1156602-03-7) is a high-value heterocyclic building block

characterized by a quinoline core substituted with a lipophilic propyl chain at the C6 position

and a reactive chlorine "warhead" at the C4 position.[1][2] Unlike fully functionalized drugs, this

molecule serves as a divergent intermediate. Its structural architecture is specifically tuned for

the synthesis of 4-aminoquinoline derivatives, a class of compounds with validated efficacy in

antimalarial, antibacterial, and immunomodulatory (CB2 receptor) applications.

This guide analyzes the pharmacological rationale for the "6-propyl" modification and provides

actionable protocols for transforming this scaffold into bioactive libraries.

Chemical Profile & Reactivity
The therapeutic value of 4-Chloro-6-propylquinoline lies in its specific reactivity profile. The

C4-chlorine atom is highly susceptible to Nucleophilic Aromatic Substitution (

), allowing researchers to rapidly install diverse amine pharmacophores.
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Property Specification

CAS Number 1156602-03-7

Molecular Formula

Molecular Weight 205.68 g/mol

LogP (Predicted) ~4.2 (High Lipophilicity)

Key Functional Group
C4-Chloro (Electrophile for

)

Structural Motif 6-Propyl (Lipophilic Anchor)

Structural Logic (SAR)
C4-Position: The "Gateway." Displacement of chlorine here with diamines (e.g., N,N-

diethylpentane-1,4-diamine) generates the classic "chloroquine-like" pharmacophore

essential for DNA intercalation and heme binding.

C6-Propyl Group: The "Anchor." Unlike the C7-chloro group found in Chloroquine, the C6-

propyl group increases lipophilicity without introducing electron-withdrawing effects. This

modification alters the molecule's distribution volume (

) and affinity for hydrophobic pockets in targets like the Cannabinoid Receptor 2 (CB2) or the
Mycobacterial ATP synthase.

Primary Therapeutic Targets
Target A: Heme Polymerization (Antimalarial Activity)
Mechanism: Derivatives of 4-Chloro-6-propylquinoline (specifically 4-amino-6-

propylquinolines) function as hemozoin inhibitors.

Accumulation: The basic amine side chain (added at C4) drives accumulation in the acidic

food vacuole of the malaria parasite (Plasmodium falciparum) via ion trapping.

Inhibition: The quinoline core complexes with free heme (ferriprotoporphyrin IX), preventing

its detoxification into inert hemozoin crystals.
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Toxicity: Free heme builds up, lysing the parasite's membranes.

Relevance of 6-Propyl: Resistance to standard drugs (Chloroquine) often involves mutations in

the PfCRT transporter. Modifying the quinoline ring (e.g., moving substituents to position 6) can

bypass these efflux pumps, restoring potency against resistant strains.

Target B: Cannabinoid Receptor 2 (CB2)
(Immunomodulation)
Mechanism: Quinoline derivatives with alkyl chains at C6 or C7 are established ligands for the

CB2 receptor, a G-protein coupled receptor (GPCR) expressed primarily on immune cells.

Action: Agonism or Inverse Agonism.

Therapeutic Utility: Treatment of neuropathic pain, inflammation, and autoimmune disorders

without the psychoactive side effects associated with CB1 receptors.

Binding Mode: The 6-propyl chain occupies a specific hydrophobic sub-pocket within the

CB2 orthosteric site, conferring selectivity over CB1.

Target C: Bacterial Respiratory Chain
(Antimycobacterial)
Mechanism: Lipophilic quinolines (related to Bedaquiline, though structurally distinct) target the

energy metabolism of Mycobacterium tuberculosis.

Target: Subunit c of ATP synthase or the NADH dehydrogenase type II (NDH-2).

Role of 6-Propyl: The alkyl chain facilitates membrane insertion, allowing the inhibitor to

access the transmembrane domains of the respiratory enzymes.

Experimental Protocols
Protocol 1: Synthesis of 4-Amino-6-propylquinoline
Derivatives ( )
Objective: Functionalize the C4 position to generate a bioactive library.
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Reagents:

Substrate: 4-Chloro-6-propylquinoline (1.0 eq)[3][4][5]

Nucleophile: Primary or secondary amine (e.g., 4-(aminomethyl)pyridine or N,N-

dimethylethylenediamine) (1.2–2.0 eq)

Solvent: Ethanol or N-Methyl-2-pyrrolidone (NMP)

Catalyst (Optional): NaI (if reactivity is low)

Step-by-Step Methodology:

Preparation: Dissolve 1.0 mmol of 4-Chloro-6-propylquinoline in 5 mL of anhydrous

ethanol.

Addition: Add 2.0 mmol of the target amine.

Reflux: Heat the mixture to reflux (

) for 4–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

Note: If the reaction is sluggish, switch solvent to NMP and heat to

in a sealed tube (microwave irradiation can shorten this to 20 min).

Workup:

Cool to room temperature.

Basify with 1M NaOH to pH > 10.

Extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over

.

Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
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Protocol 2: Biological Screening (Heme Aggregation
Assay)
Objective: Validate the ability of the new derivative to inhibit hemozoin formation (cell-free proxy

for antimalarial activity).

Incubation: Mix Hemin chloride (

) with the test compound (

) in acetate buffer (pH 5.0).

Initiation: Incubate at

for 12 hours.

Quantification: Measure the amount of unpolymerized heme colorimetrically at 405 nm.

Result: A decrease in hemozoin formation (compared to control) indicates "Chloroquine-like"

activity.

Visualization of Pathways
The following diagram illustrates the divergent synthesis pathways and the downstream

biological targets of the 4-Chloro-6-propylquinoline scaffold.
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Figure 1: Divergent synthesis workflow transforming the 4-chloro scaffold into multi-target

therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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